An In-depth Technical Guide to the Chemical Properties and Applications of Sulfo-Cy7-DBCO
An In-depth Technical Guide to the Chemical Properties and Applications of Sulfo-Cy7-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Sulfo-Cy7-DBCO, a near-infrared (NIR), water-soluble fluorescent probe. It is designed for use in copper-free click chemistry applications, offering a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems. Detailed experimental protocols for its use in metabolic glycoengineering are provided, along with graphical representations of its structure and reaction mechanisms.
Core Chemical and Physical Properties
Sulfo-Cy7-DBCO is a bifunctional molecule that combines the spectral advantages of a heptamethine cyanine dye (Sulfo-Cy7) with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group. The sulfonate groups confer high water solubility, making it ideal for use in aqueous biological buffers without the need for organic co-solvents.[1][2][3] Its fluorescence in the near-infrared spectrum (700-900 nm) is advantageous for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence.[4]
The DBCO moiety enables highly specific and efficient covalent labeling of azide-modified biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.
Quantitative Data Summary
The key physicochemical and spectral properties of Sulfo-Cy7-DBCO are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 1047.37 g/mol | |
| Molecular Formula | C₅₈H₆₃KN₄O₈S₂ | |
| Appearance | Dark green powder | |
| Solubility | Water, DMSO, DMF | |
| Excitation Maximum (λex) | 750 nm | |
| Emission Maximum (λem) | 773 nm | |
| Molar Extinction Coefficient (ε) | 240,600 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.24 | |
| Storage Conditions | -20°C, protected from light, desiccated |
Visualizing the Core Components
To better understand its functionality, the chemical structure of Sulfo-Cy7-DBCO is presented below, highlighting the fluorescent core and the reactive handle for bioorthogonal conjugation.
Experimental Protocols: Metabolic Glycoengineering and Fluorescence Labeling
A primary application of Sulfo-Cy7-DBCO is the visualization of glycans on the surface of living cells. This is achieved through a two-step process: metabolic glycoengineering to introduce an azide handle onto cell surface glycans, followed by a SPAAC reaction with Sulfo-Cy7-DBCO.
Experimental Workflow
The overall experimental workflow for labeling cell surface sialic acids is depicted below.
Detailed Methodology for Cell Surface Sialic Acid Labeling
This protocol is adapted from methodologies for labeling cell surface glycans using metabolic glycoengineering and copper-free click chemistry.
Materials:
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Mammalian cells of interest (e.g., MCF-7, HeLa)
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Complete cell culture medium
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Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
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Sulfo-Cy7-DBCO
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Phosphate-buffered saline (PBS), pH 7.4
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Bovine serum albumin (BSA)
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Anhydrous dimethyl sulfoxide (DMSO)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Nuclear counterstain (e.g., DAPI)
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Fluorescence microscope with appropriate filter sets for NIR and DAPI
Procedure:
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Metabolic Labeling with Ac₄ManNAz:
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Plate cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.
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Prepare a stock solution of Ac₄ManNAz in DMSO.
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Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. A vehicle control (DMSO only) should be run in parallel.
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Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
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Labeling with Sulfo-Cy7-DBCO:
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Prepare a stock solution of Sulfo-Cy7-DBCO in DMSO or water.
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Wash the cells twice with PBS to remove residual media and unincorporated Ac₄ManNAz.
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Prepare the labeling solution by diluting the Sulfo-Cy7-DBCO stock solution in a suitable buffer (e.g., PBS with 1% BSA) to a final concentration of 10-50 µM.
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Incubate the cells with the Sulfo-Cy7-DBCO labeling solution for 30-60 minutes at room temperature or 37°C, protected from light.
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Washing and Fixation:
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Remove the labeling solution and wash the cells three to four times with PBS containing 1% BSA to remove unbound dye.
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash the cells twice with PBS.
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Counterstaining and Imaging:
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(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is desired.
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(Optional) Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes.
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Wash the cells twice with PBS.
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Mount the coverslips onto microscope slides.
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Image the cells using a fluorescence microscope with appropriate excitation and emission filters for Sulfo-Cy7 (e.g., Ex: 730-760 nm, Em: 770-810 nm) and the counterstain.
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Signaling Pathway Context: Metabolic Glycoengineering
While Sulfo-Cy7-DBCO is a versatile labeling agent, it does not directly probe a specific signaling pathway. Instead, it is used to visualize biomolecules that are often key players in cell signaling, such as glycoproteins. The process of metabolic glycoengineering itself involves the hijacking of a cellular biosynthetic pathway to introduce a chemical reporter. The diagram below illustrates this concept within the sialic acid biosynthesis pathway.
Conclusion
Sulfo-Cy7-DBCO is a highly valuable tool for researchers in various fields, including cell biology, immunology, and drug development. Its excellent water solubility, near-infrared fluorescence, and bioorthogonal reactivity make it an ideal probe for the specific and sensitive labeling of biomolecules in living systems. The provided protocols and diagrams offer a foundational understanding for the application of this versatile reagent in advanced biological imaging and analysis.
References
- 1. Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelial Cell Line hAELVi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
